molecular formula C11H12O2 B8442957 2-Methylcarboxyindane

2-Methylcarboxyindane

Cat. No. B8442957
M. Wt: 176.21 g/mol
InChI Key: MFAKEKRGZQMXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491733B2

Procedure details

A solution of α,α′-dibromo-o-xylene (203.51 g, 0.77 mol) in 1.5 l of ether is added to a solution of diethyl malonate (127 g, 0.79 mol), sodium methoxide (314 ml, 1.70 mol), ethanol (100 ml) and ether (500 ml). The mixture is refluxed for 5 hours, then filtered, and finally concentrated. The residue is taken up in 500 ml of water. 173 g of potassium hydroxide are added, and the mixture is refluxed for 18 hours. The reaction medium is poured into a hydrochloric acid solution and the precipitate formed is filtered off by suction and then dried. The solid obtained is maintained at 200° C. for 20 minutes and the new solid obtained is recrystallised from 400 ml of heptane. The crystals obtained are taken up in 400 ml of methanol and, after 5 drops of concentrated sulfuric acid have been added, the mixture is refluxed for 4 hours and then concentrated. The residue is dissolved in 600 ml of ether. This ether phase is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution and then dried over sodium sulfate and concentrated, giving 73.6 g (54%) of a clear oil.
Quantity
203.51 g
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([CH2:9]Br)=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:11]([O:19]CC)(=[O:18])[CH2:12][C:13](OCC)=O.C[O-].[Na+].C(O)C>CCOCC.CO.S(=O)(=O)(O)O>[CH3:2][CH:3]1[CH2:8][C:7]2[C:13](=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH:12]1[C:11]([OH:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
203.51 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)CBr
Name
Quantity
127 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
314 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated
ADDITION
Type
ADDITION
Details
173 g of potassium hydroxide are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction medium is poured into a hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
the new solid obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from 400 ml of heptane
CUSTOM
Type
CUSTOM
Details
The crystals obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 600 ml of ether
WASH
Type
WASH
Details
This ether phase is washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1C(C2=CC=CC=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.